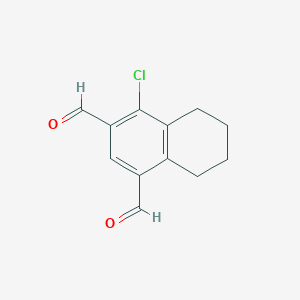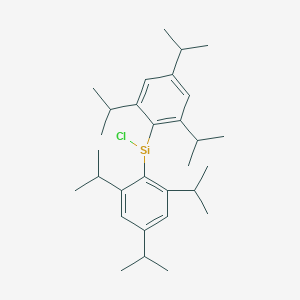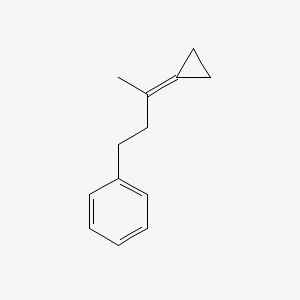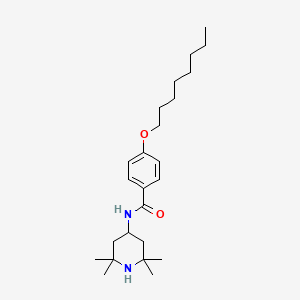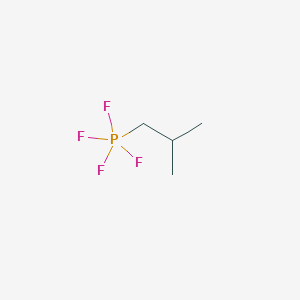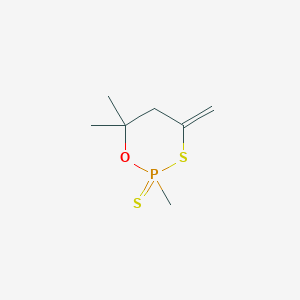
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione is a complex organophosphorus compound It features a unique structure with a phosphorus atom bonded to sulfur, oxygen, and carbon atoms, forming a heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione typically involves the reaction of phosphorus pentasulfide with 2,6,6-trimethyl-4-methylidene-1,3-dioxane. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring structure but lacks the phosphorus and sulfur atoms.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Another dioxane derivative with different substituents.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: A cyclohexene derivative with a similar carbon framework but different functional groups.
Uniqueness
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione is unique due to its phosphorus-sulfur heterocyclic ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
114067-83-3 |
|---|---|
Formule moléculaire |
C7H13OPS2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
2,6,6-trimethyl-4-methylidene-2-sulfanylidene-1,3,2λ5-oxathiaphosphinane |
InChI |
InChI=1S/C7H13OPS2/c1-6-5-7(2,3)8-9(4,10)11-6/h1,5H2,2-4H3 |
Clé InChI |
VIOXFELRGCDLHA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C)SP(=S)(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)

![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)

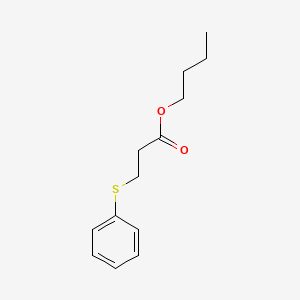
methanone](/img/structure/B14304178.png)
